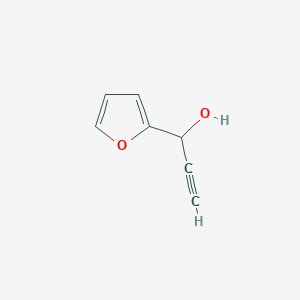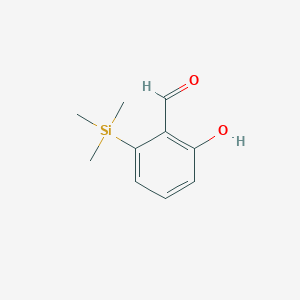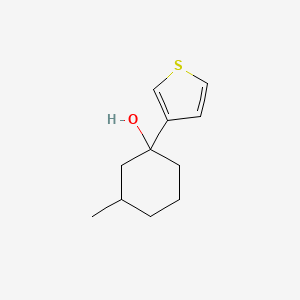![molecular formula C7H4BrNOS B8727816 2-Bromo-6h-thieno[2,3-c]pyridin-7-one](/img/structure/B8727816.png)
2-Bromo-6h-thieno[2,3-c]pyridin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6h-thieno[2,3-c]pyridin-7-one is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. The presence of a bromine atom at the second position and a hydroxyl group at the seventh position of the fused ring system makes this compound unique. It is commonly used in medicinal chemistry and organic synthesis due to its versatile reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6h-thieno[2,3-c]pyridin-7-one typically involves the bromination of thieno[2,3-c]pyridin-7-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation Reactions: The hydroxyl group at the seventh position can be oxidized to form the corresponding ketone or aldehyde derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring to a piperidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or DMF.
Oxidation: Reagents such as potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products: The major products formed from these reactions include various substituted thienopyridine derivatives, oxidized ketones or aldehydes, and reduced piperidine derivatives.
Applications De Recherche Scientifique
2-Bromo-6h-thieno[2,3-c]pyridin-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor for various functionalized derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs targeting various diseases, particularly those involving kinase inhibition.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 2-Bromo-6h-thieno[2,3-c]pyridin-7-one involves its interaction with specific molecular targets, such as kinases. The compound acts as an ATP-mimetic inhibitor, binding to the ATP-binding site of kinases and preventing their phosphorylation activity. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and differentiation, making it a potential therapeutic agent for cancer and other diseases.
Comparaison Avec Des Composés Similaires
Thieno[2,3-c]pyridin-7-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chlorothieno[2,3-c]pyridin-7-ol: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
2-Iodothieno[2,3-c]pyridin-7-ol:
Uniqueness: 2-Bromo-6h-thieno[2,3-c]pyridin-7-one is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various functionalized derivatives and potential drug candidates.
Propriétés
Formule moléculaire |
C7H4BrNOS |
|---|---|
Poids moléculaire |
230.08 g/mol |
Nom IUPAC |
2-bromo-6H-thieno[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C7H4BrNOS/c8-5-3-4-1-2-9-7(10)6(4)11-5/h1-3H,(H,9,10) |
Clé InChI |
QBRRKBBDPKCJFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C2=C1C=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2H-Cyclopenta[c]pyridine](/img/structure/B8727808.png)
![9,10-Dihydro-1H,8H-acenaphtho[1,8a-c]pyrrole-1,3,4(2H,3ah)-trione](/img/structure/B8727823.png)





